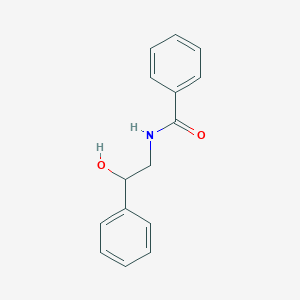
N-(2-hydroxy-2-phenylethyl)benzamide
Vue d'ensemble
Description
N-(2-hydroxy-2-phenylethyl)benzamide is a natural product found in Oxytropis myriophylla, Oxytropis trichophysa, and other organisms with data available.
Applications De Recherche Scientifique
Spectroscopic and Theoretical Studies
N-(2-hydroxy-2-phenylethyl)benzamide (SAL-3) has been extensively studied for its unique spectroscopic properties, particularly its fluorescence effects. Studies have demonstrated its interesting phenomenon of dual fluorescence in aqueous solutions with various hydrogen ion concentrations and in different solvent mixtures. These effects are associated with conformational changes and excited state intramolecular proton transfer (ESIPT) processes (Niemczynowicz et al., 2020). Further research also explores the effects of solvent polarity on its dual fluorescence emission, underlining the compound's potential in spectroscopic applications (Niemczynowicz et al., 2019).
Anticancer Applications
Research has explored the use of substituted 2-hydroxy-N-(arylalkyl)benzamides, including compounds similar to this compound, for their antiproliferative and cytotoxic activities in various cancer cell lines. Some derivatives of this compound have shown promise in inducing apoptosis in cancer cells, such as in melanoma cell lines (Imramovský et al., 2013).
Antimicrobial and Antifungal Activity
Studies have also demonstrated the potential antimicrobial and antifungal activities of derivatives of this compound. For example, research has shown that certain derivatives exhibit significant activity against phytopathogenic fungi and yeast strains, suggesting potential applications in controlling fungal infections (Ienascu et al., 2018).
Polymer Synthesis
This compound derivatives have been utilized in the synthesis of functionalized polymers. Research in this area includes the development of novel synthesis methods for aromatic amide and carboxyl functionalized polymers, highlighting its utility in advanced material science (Summers & Quirk, 1998).
Propriétés
Formule moléculaire |
C15H15NO2 |
|---|---|
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-(2-hydroxy-2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H15NO2/c17-14(12-7-3-1-4-8-12)11-16-15(18)13-9-5-2-6-10-13/h1-10,14,17H,11H2,(H,16,18) |
Clé InChI |
JZUOCQXDQFRPAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
SMILES canonique |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2)O |
Solubilité |
36.2 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
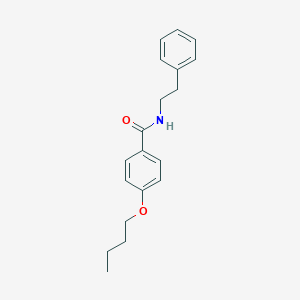
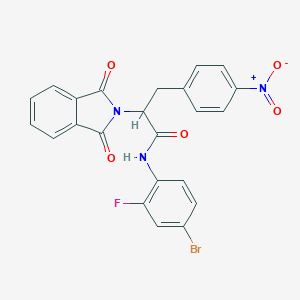
![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B224093.png)
![N-[2-(dibenzylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B224094.png)
![4-amino-13-(2-chlorophenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile](/img/structure/B224103.png)
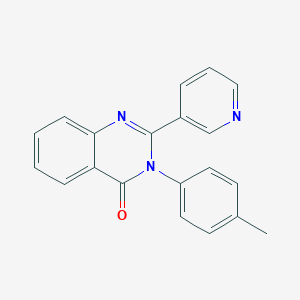
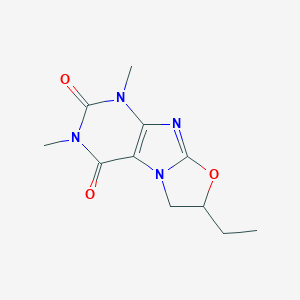
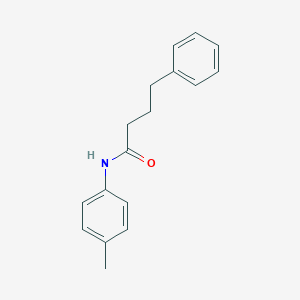
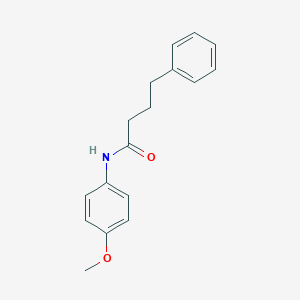

![(E)-[PHENYL(PYRIDIN-4-YL)METHYLIDENE]AMINO 4-NITROBENZOATE](/img/structure/B224119.png)
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
